Canagliflozin 2-Glucuronide
CAS No.:
Cat. No.: VC0209892
Molecular Formula: C₃₀H₃₃FO₁₁S
Molecular Weight: 620.64
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₃₃FO₁₁S |
---|---|
Molecular Weight | 620.64 |
Introduction
Chemical Properties and Structure
Canagliflozin 2-Glucuronide is characterized by specific chemical properties that differentiate it from the parent compound canagliflozin. As a glucuronide metabolite, it is formed through the addition of glucuronic acid to the canagliflozin molecule via O-glucuronidation.
Table 1: Chemical Properties of Canagliflozin 2-Glucuronide
Property | Value |
---|---|
Molecular Formula | C30H33FO11S |
Molecular Weight | 620.6 g/mol |
Physical State | Solid |
Formation Pathway | O-glucuronidation |
Parent Compound | Canagliflozin |
Structurally, Canagliflozin 2-Glucuronide is formed through conjugation with glucuronic acid at a specific position of the parent molecule. This glucuronidation process increases water solubility, facilitating the elimination of the compound from the body.
Metabolic Formation and Pathways
Canagliflozin undergoes extensive metabolism in the human body, primarily through O-glucuronidation. This metabolic pathway results in the formation of two main inactive metabolites, commonly designated as M5 and M7.
Enzymatic Catalysis
The formation of Canagliflozin 2-Glucuronide occurs through specific enzymatic processes:
-
UGT1A9 (Uridine Diphosphate-Glucuronosyltransferase 1A9) forms the metabolite M7
-
UGT2B4 (Uridine Diphosphate-Glucuronosyltransferase 2B4) forms the metabolite M5
Both of these enzymes catalyze the addition of glucuronic acid to different positions on the canagliflozin molecule, resulting in distinct glucuronide metabolites. Canagliflozin 2-Glucuronide specifically refers to one of these glucuronidated forms .
Metabolic Distribution
Research has demonstrated that O-glucuronidation is the major metabolic elimination pathway for canagliflozin. The relative distribution of these metabolites in systemic circulation has been well-characterized:
-
The systemic exposure of metabolite M5 is approximately half that of the parent canagliflozin
-
Metabolite M7 has a similar exposure level to canagliflozin itself
Pharmacokinetic Properties
Metabolism and Elimination
Table 2: Pharmacokinetic Parameters of Canagliflozin and its Glucuronide Metabolites
Parameter | Canagliflozin | Metabolite M5 | Metabolite M7 |
---|---|---|---|
Formation | Parent drug | Via UGT2B4 | Via UGT1A9 |
Relative Exposure | 100% | ~50% of parent | Similar to parent |
Half-life (100 mg dose) | 10.6 hours | - | - |
Half-life (300 mg dose) | 13.1 hours | - | - |
Pharmacological Activity | Active SGLT2 inhibitor | Inactive | Inactive |
The elimination of canagliflozin and its metabolites follows specific pathways:
-
Approximately 60% of the administered canagliflozin dose is excreted in feces
-
Approximately 33% is eliminated in urine
-
Less than 1% of canagliflozin is excreted unchanged in urine
-
The glucuronide metabolites represent a significant portion of the eliminated drug
Pharmacodynamic Profile
Clinical Implications
The pharmacological inactivity of Canagliflozin 2-Glucuronide has important clinical implications:
-
Patients with factors affecting glucuronidation may experience altered canagliflozin exposure but without direct impact on the activity of the metabolites
-
Drug interactions affecting UGT enzymes may influence canagliflozin concentrations without altering metabolite activity
-
Monitoring of drug efficacy focuses on parent drug concentrations rather than metabolite levels
Analytical Considerations
Detection and Quantification
The analysis of Canagliflozin 2-Glucuronide in biological matrices requires specific analytical techniques:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) is commonly employed for metabolite detection
-
Separation techniques must distinguish between the different glucuronide metabolites
-
Quantification methods typically focus on relative exposures compared to the parent compound
These analytical considerations are important for pharmacokinetic studies and therapeutic drug monitoring in research settings.
Drug Interactions and Special Populations
Drug Interaction Profile
The formation of Canagliflozin 2-Glucuronide can be influenced by co-administered medications:
-
Drugs affecting UGT1A9 and UGT2B4 enzymes may alter the formation rate of glucuronide metabolites
-
Rifampin, a potent UGT inducer, has been shown to modestly reduce canagliflozin plasma concentrations
-
Most other commonly co-administered medications show no clinically relevant interactions with canagliflozin metabolism
Special Populations
The pharmacokinetics of canagliflozin and its metabolites, including Canagliflozin 2-Glucuronide, show specific patterns in special populations:
Table 3: Impact of Patient Factors on Canagliflozin Metabolism
Population Factor | Impact on Canagliflozin PK | Impact on Glucuronide Metabolites |
---|---|---|
Renal Impairment | Increased exposure | Altered elimination patterns |
Hepatic Impairment (mild/moderate) | No significant effect | Minimal changes expected |
Age | No clinically relevant differences | Similar to parent compound |
Race | No clinically relevant differences | Similar to parent compound |
Sex | No clinically relevant differences | Similar to parent compound |
Body Weight | No clinically relevant differences | Similar to parent compound |
Clinical Significance and Future Research
Clinical Implications
Understanding the formation and properties of Canagliflozin 2-Glucuronide has several clinical implications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume